Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]
Brand Name: Vulcanchem
CAS No.: 652142-48-8
VCID: VC16837652
InChI: InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2
SMILES:
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]

CAS No.: 652142-48-8

Cat. No.: VC16837652

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] - 652142-48-8

Specification

CAS No. 652142-48-8
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]
Standard InChI InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2
Standard InChI Key FFKNJUZGHWJPMG-UHFFFAOYSA-N
Canonical SMILES C1C2C(O2)CC13CO3

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] consists of two fused rings sharing a single sp³-hybridized carbon atom. The 6-oxabicyclo[3.1.0]hexane component is a bridged ether ring system containing an oxygen atom at position 6, while the oxirane ring (a three-membered cyclic ether) forms the spiro-linked second ring. The SMILES notation C1C2C(O2)CC13CO3\text{C1C2C(O2)CC13CO3} clarifies the connectivity: the bicyclo[3.1.0]hexane framework (positions 1–3) is bridged by an oxygen atom, with the oxirane ring (positions 3'–5') attached via the spiro carbon .

Table 1: Key Structural and Computed Properties

PropertyValue/Description
Molecular FormulaC6H8O2\text{C}_6\text{H}_8\text{O}_2
Molecular Weight112.13 g/mol
Exact Mass112.05244 g/mol
Topological Polar Surface Area25.1 Ų
Hydrogen Bond Acceptors2
Complexity134
Stereochemistry2 undefined stereocenters

The compound exhibits two undefined stereocenters, as indicated by its InChI descriptor InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2\text{InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2} . This stereochemical ambiguity underscores the need for enantioselective synthesis to isolate specific diastereomers for biological testing.

Nomenclature Conventions

Per IUPAC guidelines, the name "spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]" follows the spiro indexing system, where the smaller ring (oxirane) is assigned primed locants. The bicyclo[3.1.0]hexane component is numbered such that the bridgehead positions (1 and 3) prioritize the oxygen atom at position 6 . This naming aligns with CAS indexing protocols for spirocyclic ethers .

Synthesis and Reactivity

Stereochemical Considerations

The diastereofacial selectivity observed in related spirocycloadditions (e.g., 85:15 selectivity for 3-methyl-3-phenylcyclopropene derivatives) implies that steric and electronic factors govern the stereochemical outcome. Density functional theory (DFT) studies on analogous systems reveal that HOMO(cyclopropene)–LUMO(ylide) interactions dictate transition-state geometries, favoring endo pathways . Applied to spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane], this mechanistic insight suggests that substituent effects on the oxabicyclohexane ring could modulate selectivity.

Physicochemical Properties

Spectroscopic Characteristics

Though experimental spectral data are unavailable, predicted 1H^1\text{H} NMR shifts for analogous spiroethers suggest distinct resonances for the oxirane protons (δ 3.5–4.5 ppm) and bicyclohexane methylene groups (δ 1.5–2.5 ppm). The oxygen-rich environment would also produce strong IR absorption bands near 1100 cm1^{-1} (C–O–C stretching) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator